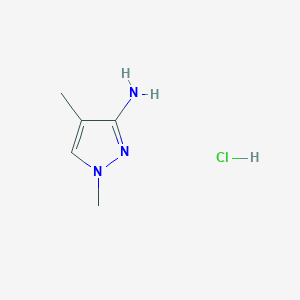
2-(2,4-Dimethoxyphenyl)acetonitrile
描述
2-(2,4-Dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of a nitrile group (-CN) attached to a phenyl ring substituted with two methoxy groups (-OCH3) at the 2 and 4 positions. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
作用机制
Target of Action
It is known that similar compounds have been used in the synthesis of analogues for dopamine-1 receptor (d1r) agonists .
Mode of Action
Based on its structural similarity to known d1r agonists, it may interact with d1r, leading to changes in the receptor’s activity .
Biochemical Pathways
Given its potential interaction with d1r, it may influence dopamine-mediated signaling pathways .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in methanol , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on its potential interaction with d1r, it may influence cellular processes regulated by dopamine signaling .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially influence its action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)acetonitrile can be achieved through several methods. One common method involves the decarboxylation of 3-(3,4-dimethoxyphenyl)-2’,3’-epoxy-potassium propionate in water to form 3,4-dimethoxyphenylacetaldehyde. This intermediate is then subjected to an aldoxime reaction using sodium bicarbonate and hydroxylamine hydrochloride, followed by dehydration to yield the final product .
Industrial Production Methods
For industrial-scale production, the process is optimized to improve yield and reduce costs. The use of phase-transfer catalysts and specific solvents such as toluene can enhance the efficiency of the reactions. The final product is typically purified through recrystallization in ethanol .
化学反应分析
Types of Reactions
2-(2,4-Dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH3) and other nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces acids or ketones.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,4-Dimethoxyphenyl)acetonitrile is employed in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Industry: Applied in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Similar structure but with different substitution patterns on the phenyl ring.
4-Methoxyphenylacetonitrile: Lacks the second methoxy group, leading to different chemical properties and reactivity.
Benzyl cyanide: A simpler structure with no methoxy groups, used in different synthetic applications.
Uniqueness
2-(2,4-Dimethoxyphenyl)acetonitrile is unique due to the specific positioning of the methoxy groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
属性
IUPAC Name |
2-(2,4-dimethoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWELXDIUDWWGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313365 | |
| Record name | 2,4-Dimethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-11-8 | |
| Record name | 1891-11-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3048899.png)

![2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3048902.png)
![[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3048903.png)

![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid](/img/structure/B3048906.png)




![6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol](/img/structure/B3048912.png)
![2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3048915.png)

![1-[(2S)-piperidin-2-yl]ethan-1-one hydrochloride](/img/structure/B3048920.png)
